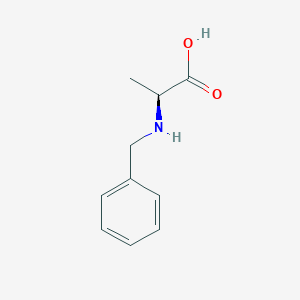

(2S)-2-(benzylamino)propanoic acid

Description

Contextualization as a Chiral Alpha-Amino Acid Derivative

The defining feature of (2S)-2-(benzylamino)propanoic acid is its chirality. The "(2S)" designation in its name specifies the spatial arrangement of the groups attached to the chiral center, which is the alpha-carbon. This stereospecificity is crucial as it influences how the molecule interacts with other chiral molecules, a fundamental concept in biological systems and asymmetric synthesis.

As a derivative of the natural amino acid L-alanine, it shares a similar structural framework, which allows it to be recognized by and interact with biological systems that are inherently chiral. nih.gov However, the presence of the benzyl (B1604629) group in place of a simple amino group provides it with distinct properties, such as increased steric bulk and hydrophobicity. These modifications are instrumental in its application as a chiral building block or auxiliary in the synthesis of new chemical entities.

Significance in Modern Organic Synthesis and Chemical Biology

The utility of this compound extends across various facets of modern chemical research. In organic synthesis, it serves as a versatile building block for the creation of more complex chiral molecules. Chiral alpha-amino acid derivatives are highly sought after for their role in asymmetric catalysis, where they can be used as ligands for metals to facilitate enantioselective reactions. rsc.org The development of efficient methods for synthesizing such derivatives is an active area of research, highlighting their importance in the field. rsc.orguq.edu.au

In the domain of chemical biology, its structural similarity to natural amino acids makes it a useful tool for studying enzyme-substrate interactions and for use in biochemical assays. It can act as a mimic of natural amino acids, enabling its participation in various biochemical pathways and allowing researchers to probe and modulate biological processes. Furthermore, compounds containing benzylamino groups have shown potential in medicinal chemistry research.

The table below summarizes the key properties of this compound:

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol nih.govbiosynth.com |

| CAS Number | 7585-47-9 biosynth.com |

| Appearance | Solid |

| Chirality | (2S) configuration |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(benzylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8(10(12)13)11-7-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLIHXKPTGKETCC-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352355 | |

| Record name | N-benzyl-(L)-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7585-47-9 | |

| Record name | N-benzyl-(L)-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Enzymatic Approaches for 2s 2 Benzylamino Propanoic Acid

Asymmetric Synthesis Strategies for Enantiomeric Purity

Achieving a high degree of enantiomeric purity is crucial for the application of (2S)-2-(benzylamino)propanoic acid in stereoselective synthesis and pharmaceutical development. Various asymmetric strategies have been developed to this end.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org This strategy is a powerful tool for achieving high levels of stereocontrol in the synthesis of chiral molecules like this compound. wikipedia.org The general process involves attaching a chiral auxiliary to a precursor molecule, performing the key stereoselective reaction, and then removing the auxiliary to yield the desired enantiomerically pure product.

Several types of chiral auxiliaries have been employed in asymmetric synthesis, including oxazolidinones and camphorsultam. wikipedia.org For instance, the alkylation of chiral glycine (B1666218) derivatives using axially chiral BINOL as an auxiliary has been shown to produce enantiomerically enriched amino acids with diastereomeric excesses ranging from 69% to 86%. wikipedia.org Another example is the use of Schöllkopf's D-valine-derived bis-lactim ether chiral auxiliary for the practical, gram-scale synthesis of L-pyrazinylalanine. nih.gov The choice of the chiral auxiliary can significantly influence the stereoselectivity of the reaction. wikipedia.org For example, in some reactions, camphorsultam has demonstrated superior asymmetric induction compared to oxazolidinones. wikipedia.org

A notable application of this approach is the asymmetric synthesis of β-amino acids using (R)- or (S)-α-phenylethylamine as a chiral auxiliary. nih.gov This method takes advantage of readily available and inexpensive starting materials. nih.gov

Biocatalytic and Enzymatic Synthetic Routes

Biocatalysis offers a highly selective and environmentally friendly alternative for the synthesis of chiral compounds. Enzymes, as natural catalysts, can perform reactions with high enantioselectivity under mild conditions.

One prominent biocatalytic route to L-amino acids is the enzymatic conversion of α-keto acids. For example, L-alanine can be produced from L-aspartic acid using L-aspartic β-decarboxylase from organisms like Pseudomonas dacunhae. nih.gov This process can achieve high yields, with over 90% of the L-aspartic acid being converted to L-alanine. nih.gov

Engineered enzymes are also being developed to expand the scope of biocatalytic synthesis. For instance, an engineered threonine aldolase (B8822740) has been reported to be capable of the α-functionalization of benzylamines, accepting a broad range of substrates to produce chiral 1,2-amino alcohols with high yield and diastereoselectivity. nih.govacs.org This highlights the potential for creating novel biocatalysts for the synthesis of complex chiral amines.

Chemo-Enzymatic Hybrid Methodologies

Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic reactions to create efficient and selective synthetic pathways. nih.gov These hybrid methodologies can overcome the limitations of purely chemical or enzymatic approaches.

A key strategy in chemo-enzymatic synthesis is the use of enzymes to introduce chirality into a molecule, which is then further modified through chemical reactions. nih.gov For example, a chemo-enzymatic strategy has been employed to synthesize novel glutamate (B1630785) analogues, where an enantioselective enzymatic step is a crucial part of the synthetic route. nih.gov

Another approach involves the use of solid-phase supports to facilitate the separation and recycling of enzymes, making the process more efficient and scalable. nih.gov For instance, a multi-cycle chemoenzymatic synthesis of modified RNA on magnetic streptavidin beads has been developed, combining the strengths of both solid-phase chemical synthesis and enzymatic ligation. nih.gov This method allows for the synthesis of long RNA sequences with specific modifications. nih.gov

Multicomponent Reaction Pathways to this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, offer an efficient route to complex molecules like amino acid derivatives. The Strecker and Ugi reactions are classic examples of MCRs that can be adapted for the synthesis of α-amino acids.

While specific examples for the direct synthesis of this compound via MCRs are not extensively detailed in the provided search results, the general principles of these reactions can be applied. For instance, a three-component, one-pot synthesis of quinazolines has been reported, demonstrating the efficiency of MCRs in heterocyclic synthesis. acs.org

Solid-Phase Synthesis Applications and Methodological Adaptations

Solid-phase synthesis (SPS) is a powerful technique for the preparation of peptides and other organic molecules, where the growing molecule is attached to an insoluble solid support. This allows for easy purification by simple filtration and washing.

A novel route for the solid-phase synthesis of N-carboxyalkyl unnatural amino acids has been developed, which involves the N-alkylation of resin-bound amino acids with α-bromoesters. This method allows for the combinatorial synthesis of a library of target compounds by varying the amino acid and the alkylating agent.

Furthermore, solid-phase peptide synthesis (SPPS) has been utilized for the creation of caged luminescent peptide libraries. acs.org In this approach, the peptide chains are elongated on a solid support using standard Fmoc chemistry. acs.org This demonstrates the versatility of SPS in creating diverse molecular libraries. acs.org The development of solid-phase-supported chemoenzymatic synthesis further expands the utility of this technique by integrating the selectivity of enzymes with the efficiency of solid-phase methods. nih.gov

Advanced Derivatization Chemistry of this compound for Functionalization

The derivatization of this compound allows for the introduction of various functional groups, leading to new properties and applications. This is a common strategy in medicinal chemistry and materials science.

One common derivatization involves the protection of the amino or carboxyl group to facilitate further reactions. For example, the N-terminus can be protected with a fluorenylmethyloxycarbonyl (Fmoc) group, as seen in N-Fmoc-N-benzyl-L-alanine. medchemexpress.com Similarly, the carboxyl group can be converted to a benzyl (B1604629) ester. acs.orgchemicalbook.com

Chemical derivatization is also a key step in analytical methods. For instance, derivatization with propionic anhydride (B1165640) can be used to neutralize the charge of histone peptides, facilitating their analysis by mass spectrometry. nih.gov Another example is the use of benzyl chloroformate for the derivatization of short-chain fatty acids to their benzyl ester derivatives for analysis by gas chromatography-mass spectrometry. bevital.no These techniques highlight how derivatization can be used to modify the physicochemical properties of a molecule for specific analytical purposes. nih.govbevital.no

Amide Bond Formation and Peptide Conjugation Techniques

This compound, as an N-substituted amino acid, can be incorporated into peptide chains or conjugated to other molecules through the formation of an amide bond at its carboxylic acid terminus. Due to the presence of the bulky N-benzyl group, the secondary amine is significantly less nucleophilic and generally not available for further peptide bond formation under standard conditions, thus typically serving as an N-terminal capping agent.

The formation of an amide bond requires the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by an amine. This is a cornerstone of peptide synthesis. Direct reaction between the carboxylic acid of this compound and an amine is generally not feasible and requires the use of coupling reagents to facilitate the reaction, often by forming a highly reactive acyl intermediate. These reactions are typically carried out in aprotic polar solvents like Dimethylformamide (DMF) or Dichloromethane (DCM).

Common strategies for activating the carboxyl group include the use of carbodiimides, phosphonium (B103445) salts, or uronium/aminium salts. peptide.com For instance, a carbodiimide (B86325) such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) reacts with the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate can then react with an amine to form the desired amide bond. To minimize the risk of racemization at the alpha-carbon and improve efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is often included, which converts the O-acylisourea into a less reactive but more selective HOBt-ester. peptide.com

More modern and highly efficient coupling reagents include phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and aminium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). peptide.comnih.gov These reagents, in the presence of a non-nucleophilic base such as Diisopropylethylamine (DIEA), enable rapid and high-yield amide bond formation with low levels of racemization, even in sterically hindered cases. nih.govnih.gov The general process involves the reaction of this compound with the coupling reagent and base, followed by the addition of the amine nucleophile (e.g., an amino acid ester) to form the dipeptide.

Peptide conjugation involves attaching this amino acid to larger molecules, such as proteins, lipids, or polymers like polyethylene (B3416737) glycol (PEG), to modify their properties. The same amide bond forming principles apply, where the carboxyl group of this compound is activated and then reacted with an amine group on the target molecule.

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent Class | Example Reagent | Abbreviation | Key Features |

| Carbodiimides | Dicyclohexylcarbodiimide | DCC | Inexpensive; byproduct (DCU) is insoluble in many solvents. peptide.com |

| Carbodiimides | Diisopropylcarbodiimide | DIC | Byproduct (DIU) is more soluble, making it suitable for solid-phase synthesis. peptide.com |

| Phosphonium Salts | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | High coupling efficiency, particularly for hindered couplings. |

| Aminium/Uronium Salts | O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | HATU | Very rapid and efficient; low racemization; widely used in modern peptide synthesis. nih.gov |

| Aminium/Uronium Salts | O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate | TBTU | A versatile and effective agent for solid-phase peptide synthesis. biosynth.com |

Esterification Reactions for Prodrug Design and Delivery Systems

Esterification of the carboxylic acid moiety of this compound is a key strategy in prodrug design. Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. For polar molecules like amino acids, esterification masks the ionizable carboxylic acid group, increasing the compound's lipophilicity. This can enhance its ability to cross cell membranes and improve its oral bioavailability. chemimpex.com Once absorbed, the ester is hydrolyzed by cellular esterases to release the active parent acid. The compound itself is described as an optical prodrug. biosynth.com

A common method for synthesizing ester derivatives is the Fischer esterification, where the carboxylic acid is heated with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. For example, reacting this compound with methanol (B129727) or ethanol (B145695) under these conditions would yield the corresponding methyl or ethyl ester. The synthesis of N-Benzyl-L-alanine methyl ester is documented in the chemical literature. sigmaaldrich.com

Alternatively, for more sensitive substrates or to avoid harsh acidic conditions, esterification can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, and then reacting it with the desired alcohol. Another mild method involves reaction with an alkyl halide in the presence of a base like cesium carbonate. Benzyl esters, for instance, are commonly prepared and are valuable as they can often be removed under mild hydrogenolysis conditions if the parent acid needs to be regenerated. chemimpex.com

Table 2: Examples of Esterification Reactions for Prodrug Synthesis

| Ester Product | Alcohol Reagent | Reaction Type | Catalyst/Conditions |

| (2S)-2-(benzylamino)propanoate methyl ester | Methanol | Fischer Esterification | H₂SO₄ (catalytic), heat |

| (2S)-2-(benzylamino)propanoate ethyl ester | Ethanol | Fischer Esterification | HCl (gas), heat |

| (2S)-2-(benzylamino)propanoate benzyl ester | Benzyl alcohol | Steglich Esterification | DCC, DMAP (cat.) |

| (2S)-2-(benzylamino)propanoate tert-butyl ester | tert-Butanol | Alkylation of Carboxylate | Isobutylene, H₂SO₄ (cat.) |

Regioselective N-Alkylation and Side Chain Modifications

While this compound is already N-alkylated, further modification at the nitrogen atom can lead to tertiary amine derivatives with altered chemical and biological properties. Regioselective alkylation of the secondary amine can be achieved under appropriate conditions. For example, the synthesis of N-Benzyl-N-methyl-L-alanine has been reported, demonstrating that a second, different alkyl group can be introduced onto the nitrogen. nih.govchemimpex.com

This second N-alkylation can be performed using an alkylating agent such as an alkyl halide (e.g., methyl iodide) in the presence of a base to deprotonate the secondary amine, making it more nucleophilic. Care must be taken to control the reaction conditions to avoid quaternization of the nitrogen or other side reactions. A direct, catalytic approach for the N-alkylation of unprotected amino acids using alcohols as alkylating agents in the presence of specific ruthenium catalysts has also been developed, presenting a more sustainable method. nih.gov Such modifications can significantly impact the compound's basicity, steric profile, and biological interactions.

Side chain modifications refer to chemical changes on the propanoic acid backbone itself. While the parent compound has a methyl group at the C3 position, related structures like (2S)-2-(Benzylamino)-3-(benzyloxy)propanoic acid illustrate how different functional groups can be present on the side chain. sigmaaldrich.com The synthesis of such analogs would typically start from a different amino acid precursor (in this case, L-serine, where the side-chain hydroxyl is benzylated) followed by N-benzylation, rather than by direct modification of the methyl group of N-benzyl-L-alanine.

Table 3: Example of Regioselective N-Alkylation

| Starting Material | Reagent | Product | Conditions |

| This compound | Methyl iodide (CH₃I) | (2S)-2-(benzyl(methyl)amino)propanoic acid | Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMF) |

Synthesis of Nitroaromatic Compounds Utilizing the this compound Scaffold

The benzyl group within this compound contains an aromatic ring that is susceptible to electrophilic aromatic substitution reactions, most notably nitration. This allows the compound to serve as a scaffold for the synthesis of nitroaromatic compounds. biosynth.com The introduction of a nitro group (-NO₂) can dramatically alter the electronic and biological properties of the molecule.

The standard method for nitration involves treating the compound with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). nih.gov The sulfuric acid protonates the nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺). This ion is then attacked by the electron-rich benzene (B151609) ring.

The benzylamino-propanoic acid moiety is an activating group, but it is also ortho, para-directing. However, under the strongly acidic conditions of nitration, the secondary amine is likely to be protonated, forming a -NH₂⁺- group. This protonated ammonium (B1175870) group is strongly deactivating and meta-directing. Therefore, the nitration of this compound is expected to yield a mixture of isomers, with the nitro group predominantly at the meta position, and to a lesser extent, the ortho and para positions of the benzyl ring. The reaction conditions, such as temperature and reaction time, would need to be carefully controlled to prevent over-nitration or degradation of the amino acid moiety.

Table 4: Potential Products of Electrophilic Nitration

| Reagents | Expected Major Product | Expected Minor Products |

| HNO₃ / H₂SO₄ | (2S)-2-((3-nitrobenzyl)amino)propanoic acid | (2S)-2-((2-nitrobenzyl)amino)propanoic acid, (2S)-2-((4-nitrobenzyl)amino)propanoic acid |

Precursor Roles in Complex Biomolecule Synthesis (e.g., Purines)

This compound can serve as an indirect precursor in the synthesis of complex biomolecules like purines. While not a direct building block in the de novo biosynthesis pathway of purines, its chemical structure provides a source for simpler molecules that are used in synthetic routes. nih.govutah.edunews-medical.net Specifically, the compound can be hydrolyzed to yield benzylamine (B48309) and alanine (B10760859). biosynth.com

Benzylamine is a documented reagent in several synthetic strategies for building the purine (B94841) ring system. rsc.orgacs.org Purines consist of a fused pyrimidine (B1678525) and imidazole (B134444) ring. In one common approach, a substituted pyrimidine, such as 4,6-dichloro-5-nitropyrimidine, is used as a starting material. This can be reacted with benzylamine in a nucleophilic aromatic substitution reaction, where the benzylamine displaces one of the chlorine atoms to form an N-benzylaminopyrimidine derivative. rsc.orgrsc.org This intermediate, after reduction of the nitro group to an amino group, contains the necessary components to be cyclized, often with a one-carbon source like triethyl orthoformate, to form the fused imidazole ring, thus completing the purine core. rsc.org

Therefore, this compound acts as a storage or delivery form of benzylamine, which can be released and subsequently utilized as a key nitrogen-containing component for the construction of substituted purine analogs in a laboratory setting.

Advanced Spectroscopic and Analytical Characterization of 2s 2 Benzylamino Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the analyte. For (2S)-2-(benzylamino)propanoic acid, a combination of one-dimensional and two-dimensional NMR experiments is utilized to unequivocally assign all proton and carbon signals.

Proton (¹H) NMR Studies for Functional Group Assignment

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the various protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton.

The protons of the phenyl ring are expected to appear in the aromatic region, typically between δ 7.2 and 7.4 ppm. Due to the free rotation of the benzyl (B1604629) group, these five protons may appear as a complex multiplet. The two benzylic protons (CH₂ adjacent to the nitrogen and the phenyl group) would likely resonate as a singlet or a pair of doublets around δ 3.8-4.0 ppm. The methine proton (CH) on the α-carbon, being adjacent to both the nitrogen and the carboxylic acid group, is expected to be found further downfield, likely in the range of δ 3.5-3.7 ppm, and would appear as a quartet due to coupling with the methyl protons. The three protons of the methyl group (CH₃) are anticipated to resonate upfield, around δ 1.4-1.6 ppm, as a doublet, due to coupling with the α-methine proton. The acidic proton of the carboxylic acid group is highly deshielded and would appear as a broad singlet at a chemical shift greater than δ 10 ppm, which would disappear upon D₂O exchange. The proton on the secondary amine is also exchangeable and would appear as a broad singlet.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Carboxylic acid (-COOH) | >10 | broad singlet | - |

| Phenyl (C₆H₅) | 7.2-7.4 | multiplet | - |

| Benzyl (-CH₂-) | 3.8-4.0 | singlet or AB quartet | - |

| α-Methine (-CH-) | 3.5-3.7 | quartet | ~7 |

| Amine (-NH-) | variable | broad singlet | - |

| Methyl (-CH₃) | 1.4-1.6 | doublet | ~7 |

Carbon-13 (¹³C) NMR for Backbone and Side Chain Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.

The carbonyl carbon of the carboxylic acid is expected to have the largest chemical shift, appearing in the range of δ 175-180 ppm. The carbons of the phenyl ring will resonate in the aromatic region, between δ 127 and 140 ppm. The benzylic carbon (CH₂) is anticipated to appear around δ 50-55 ppm. The α-carbon (CH), attached to the nitrogen and carboxylic acid, would likely be found in the region of δ 55-60 ppm. The methyl carbon (CH₃) is expected to be the most shielded, with a chemical shift in the range of δ 15-20 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carboxylic acid (-C OOH) | 175-180 |

| Phenyl (C ₆H₅) - C1' (ipso) | 138-140 |

| Phenyl (C ₆H₅) - C2', C3', C4' | 127-130 |

| α-Carbon (-C H-) | 55-60 |

| Benzyl (-C H₂-) | 50-55 |

| Methyl (-C H₃) | 15-20 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

To confirm the assignments made from the 1D NMR spectra and to establish the connectivity between different parts of the molecule, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. A cross-peak would be expected between the α-methine proton and the methyl protons, confirming their adjacent positions. Correlations between the benzylic protons (if non-equivalent) would also be observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This would allow for the unambiguous assignment of each carbon atom that bears protons. For example, the proton signal at δ 3.5-3.7 ppm would correlate with the carbon signal at δ 55-60 ppm, confirming the assignment of the α-CH group.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular mass of a compound, which in turn allows for the determination of its elemental composition. The molecular formula of this compound is C₁₀H₁₃NO₂. The calculated exact mass for the neutral molecule [M] is 179.09463 Da. In HRMS, the compound is typically ionized, for example by protonation to form [M+H]⁺.

HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 180.10248 |

| [M+Na]⁺ | 202.08442 |

The experimentally determined m/z value from an HRMS analysis would be compared to the calculated value. A difference of less than 5 ppm (parts per million) is generally considered confirmation of the elemental composition.

Chromatographic Methodologies for Purity and Enantiomeric Excess Assessment

Chromatographic techniques are essential for assessing the purity of a chemical compound and, for chiral molecules, for determining the enantiomeric excess (e.e.). High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed methods for these purposes.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

For the analysis of this compound, both reversed-phase and chiral chromatography methods are applicable.

Purity Assessment: A reversed-phase HPLC or UPLC method would be suitable for determining the chemical purity of the compound. A C18 column is a common choice for the stationary phase. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the elution of any potential impurities with different polarities. Detection is commonly performed using a UV detector, as the benzyl group provides a chromophore.

Enantiomeric Excess Assessment: To determine the enantiomeric purity of this compound, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for the separation of enantiomers of amino acid derivatives. The mobile phase in chiral HPLC can be either normal-phase (e.g., a mixture of hexane (B92381) and an alcohol like isopropanol) or reversed-phase. The choice of the mobile phase and the specific chiral column is critical and often requires methodological development to achieve baseline separation of the enantiomers. The ratio of the peak areas of the two enantiomers in the chromatogram is used to calculate the enantiomeric excess. For a sample of pure this compound, only one peak should be observed under optimal chiral separation conditions.

Typical Chromatographic Conditions

| Parameter | Purity Analysis (Reversed-Phase) | Enantiomeric Excess Analysis (Chiral) |

| Column | C18, e.g., 4.6 x 150 mm, 5 µm | Chiral, e.g., Chiralcel OD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | Hexane/Isopropanol (B130326)/Trifluoroacetic acid (e.g., 90:10:0.1) |

| Elution | Gradient | Isocratic |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detection | UV at ~210 nm and ~254 nm | UV at ~254 nm |

| Column Temp. | Ambient or controlled (e.g., 30 °C) | Controlled (e.g., 25 °C) |

The successful application of these advanced spectroscopic and chromatographic techniques provides a robust and comprehensive characterization of this compound, confirming its structure, determining its precise molecular mass, and assessing its chemical and enantiomeric purity.

Chiral HPLC for Enantiomeric Purity Evaluation

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation and quantification of enantiomers, ensuring the stereochemical purity of chiral compounds. The enantiomeric purity of this compound can be effectively determined using this technique.

The separation is typically achieved on a chiral stationary phase (CSP) that interacts differently with the two enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are frequently employed for the resolution of amino acid derivatives. csic.es For N-blocked amino acids like this compound, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have also demonstrated excellent enantioselectivity. sigmaaldrich.comsigmaaldrich.com

The mobile phase composition is a critical parameter that influences retention and resolution. A mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethanol (B145695) or isopropanol is commonly used in normal-phase chromatography. tsijournals.com The addition of a small amount of an acidic modifier, like trifluoroacetic acid (TFA), can improve peak shape and resolution. The enantioselectivity is often dependent on the concentration of the organic modifier in the mobile phase. sigmaaldrich.com

A typical chiral HPLC method for the analysis of this compound would involve a chiral column, such as one based on a polysaccharide derivative, and a mobile phase consisting of a mixture of n-hexane and a polar alcohol with an acidic additive. The detection is usually carried out using a UV detector. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Purity Evaluation

| Parameter | Condition |

| Column | Chiralpak® IA (amylose derivative) csic.es |

| Mobile Phase | n-hexane/ethanol/TFA (e.g., 90:10:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

Note: The specific conditions may need to be optimized for a particular instrument and column.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformational Analysis

X-ray crystallography is a powerful technique that provides definitive information about the three-dimensional structure of a molecule, including its absolute configuration. nih.gov This method is crucial for unequivocally assigning the (S) or (R) configuration to a chiral center.

For this compound, a single crystal of the compound is irradiated with X-rays. The diffraction pattern produced is then analyzed to determine the arrangement of atoms in the crystal lattice. The determination of the absolute configuration relies on the anomalous scattering of X-rays by the atoms in the molecule. thieme-connect.de

Table 2: Representative Crystallographic Data for an N-Acyl Alanine (B10760859) Derivative

| Parameter | Value |

| Compound | N-Benzoyl-L-alanine nih.gov |

| Chemical Formula | C₁₀H₁₁NO₃ |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 9.263 |

| b (Å) | 10.308 |

| c (Å) | 10.974 |

| β (°) | 112.872 |

This data is for N-benzoyl-L-alanine and serves as an illustrative example.

The solid-state conformation of this compound would be influenced by intermolecular interactions, such as hydrogen bonding between the carboxylic acid and amine groups. These interactions play a significant role in the packing of the molecules in the crystal.

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties and Conformational Studies

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov This technique is particularly useful for studying the chiroptical properties and solution-state conformation of molecules like this compound.

The CD spectrum of a chiral amino acid derivative is characterized by Cotton effects, which are positive or negative bands at specific wavelengths. These Cotton effects arise from electronic transitions within the chromophores of the molecule, such as the carboxyl group and the aromatic benzyl group, which are perturbed by the chiral center. rsc.org

For L-amino acids, a positive Cotton effect is typically observed around 210 nm in acidic solution, corresponding to the n → π* transition of the carboxyl group. rsc.org The presence of the benzyl group in this compound would introduce additional electronic transitions in the ultraviolet region, which could lead to more complex CD spectra. The sign and magnitude of the Cotton effects can provide information about the preferred conformation of the molecule in solution. rsc.org

The CD spectrum can be influenced by the solvent and pH. For example, the ionization state of the carboxylic acid and amino groups will change with pH, which can affect the electronic transitions and, consequently, the CD spectrum.

Table 3: Expected Circular Dichroism (CD) Spectral Features

| Chromophore | Wavelength Range (nm) | Expected Sign of Cotton Effect for (S)-Configuration |

| Carboxyl n → π | ~210-220 | Positive rsc.org |

| Benzyl π → π | ~260-270 | Varies depending on conformation |

The exact wavelengths and signs can be influenced by solvent and molecular conformation.

Biological and Pharmacological Research Applications of 2s 2 Benzylamino Propanoic Acid

Investigation of Bioactivity Profiles and Potential Therapeutic Implications

Research into (2S)-2-(benzylamino)propanoic acid has explored its potential bioactivity, from direct antiviral effects to its formation from more complex parent drug molecules.

This compound has been identified as a compound with notable antiviral properties. It is described as an optical prodrug that demonstrates a high selectivity index against certain viruses. biosynth.comcymitquimica.com The inherent antiviral activity of 2-(benzylamino)propanoic acid makes it a subject of interest in the development of new therapeutic agents. biosynth.comcymitquimica.com While structurally related, the antiviral effects of propionic acid itself have also been noted in separate research, such as its ability to inactivate SARS-CoV-2 in vitro. nih.gov

The compound this compound is considered an optical prodrug. biosynth.comcymitquimica.com Its bioactivation can occur through hydrolysis in the presence of water, which breaks the compound down into formamide (B127407) and benzylamine (B48309). biosynth.comcymitquimica.com These resulting molecules can then serve as precursors in other chemical syntheses, such as for purines. biosynth.comcymitquimica.com This conversion pathway is a key aspect of its function as a prodrug, where the initial compound is transformed into active or otherwise useful molecules within a biological system.

A significant area of research involving a derivative of this compound is its role as a major metabolite of Safinamide, a drug used in the treatment of Parkinson's disease. nih.govbohrium.com Safinamide undergoes extensive biotransformation in the body. researchgate.net One of the primary metabolic pathways is the oxidative cleavage of Safinamide, which results in the formation of its N-dealkylated acid. researchgate.netdrugbank.com This "N-dealkylated acid" is a key metabolite found in both urine and plasma. nih.govbohrium.comkarger.com While this metabolite is a major product of Safinamide's breakdown, it is considered to be without pharmacological activity. researchgate.net

The metabolic journey of Safinamide involves several key products, as detailed in the table below.

| Metabolite Name | Location Found | Notes |

| Safinamide deaminated acid | Urine and Plasma | Major metabolite. nih.govbohrium.com |

| N-dealkylated acid | Urine and Plasma | Major metabolite resulting from oxidative cleavage. nih.govresearchgate.net |

| β-glucuronide of the N-dealkylated acid | Urine | A further conjugated form of the N-dealkylated acid. nih.govbohrium.comresearchgate.net |

| Monohydroxy safinamide | Urine | A product of oxidation. nih.govbohrium.comresearchgate.net |

| Glycine (B1666218) conjugate of the N-dealkylated acid | Urine | Tentatively identified as a minor metabolite. nih.govbohrium.com |

| 2-[4-hydroxybenzylamino]propanamide | Urine | Tentatively identified as a minor metabolite. nih.govbohrium.com |

This table summarizes the primary and minor metabolites of Safinamide as identified in human studies.

While this compound itself has noted antiviral properties, its most studied role in terms of mechanism of action is as a metabolite of Safinamide. The parent drug, Safinamide, exhibits multiple mechanisms, including the potent, selective, and reversible inhibition of monoamine oxidase B (MAO-B), the blockade of voltage-dependent sodium (Na+) and calcium (Ca2+) channels, and the inhibition of glutamate (B1630785) release. drugbank.comnih.govnih.gov These actions contribute to its therapeutic effects in Parkinson's disease by modulating dopaminergic and glutamatergic pathways. bohrium.comnih.gov However, the N-dealkylated acid metabolite, which shares the core structure of this compound, is reported to be pharmacologically inactive. researchgate.net Therefore, its presence is a result of the metabolic breakdown of the active parent drug rather than a contributor to the therapeutic mechanism.

The core structure of this compound has served as a scaffold for the development of new chemical analogs with potential antibacterial activity. Research into N-substituted-β-amino acid derivatives has yielded compounds with significant antimicrobial and antifungal effects. mdpi.com For example, certain synthesized derivatives showed good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger. mdpi.com The development of analogs, such as those substituting the benzyl (B1604629) group with a pyrimidin-2-ylamino group, has been proposed as a strategy to enhance metabolic stability and explore potential antiviral or anticancer therapies.

The table below details the minimum inhibitory concentrations (MIC) for selected analog compounds against specific microbes, illustrating their potential as antimicrobial agents.

| Compound | Microorganism | MIC (µg/mL) |

| 9b | Staphylococcus aureus | 250 |

| 9c | Staphylococcus aureus | 125 |

| 9c | Escherichia coli | 500 |

| 10c | Staphylococcus aureus | 250 |

| 11c | Escherichia coli | 500 |

| 12f | Staphylococcus aureus | 125 |

This table presents a selection of antimicrobial activity data for newly synthesized N-substituted-β-amino acid derivatives. Vancomycin and nystatin (B1677061) were used as controls in the study. mdpi.com

Enzyme Interaction and Modulation Studies

The study of how this compound and its analogs interact with enzymes is crucial to understanding their pharmacological potential. The most prominent example relates to its parent compound, Safinamide, which is a highly selective and reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme critical in the metabolism of neurotransmitters. bohrium.comdrugbank.com

While the N-dealkylated acid metabolite of Safinamide is pharmacologically inactive, research on other structurally related compounds highlights the potential for enzyme inhibition. researchgate.net For instance, a study of stereoisomers of 2-benzyl-3-methanesulfinylpropanoic acid evaluated their ability to inhibit carboxypeptidase A. nih.gov The findings suggested that the sulfoxide (B87167) moiety in the inhibitor could act as an isostere for a carboxamide moiety, forming a hydrogen bond with a key amino acid (Arg-127) in the enzyme's active site, rather than ligating the zinc ion directly. nih.gov Such studies demonstrate how modifications to the propanoic acid structure can lead to specific and potent interactions with enzyme targets.

Investigation of Monoamine Oxidase B (MAO-B) Inhibition Pathways

Monoamine oxidase B (MAO-B) is a critical enzyme located in the outer mitochondrial membrane responsible for the oxidative deamination of various biogenic amines. nih.gov Its inhibition is a key therapeutic strategy, particularly in the context of neurodegenerative diseases. nih.gov MAO-B inhibitors can prevent the breakdown of neurotransmitters and block the formation of neurotoxic compounds. nih.govwikipedia.org

While the core structure of this compound contains a benzylamine moiety, a feature present in some MAO inhibitors, specific research investigating its direct inhibitory activity on MAO-B pathways is not prominent in the current scientific literature. The structurally related compound phenethylamine (B48288) is a known substrate for MAO-B, and its metabolism is effectively blocked by MAO-B inhibitors. wikipedia.org The development of selective MAO-B inhibitors often involves modifying scaffolds like propargylamine (B41283) and benzyl ethers to enhance potency and selectivity. nih.govnorthwestern.edu Future research could explore whether this compound or its derivatives exhibit any significant interaction with or inhibition of MAO-B, which remains an uninvestigated possibility.

Characterization of Interactions with Other Enzymatic Targets

The characterization of how this compound interacts with other enzymatic targets is not extensively detailed in the available peer-reviewed literature. While derivatives of functionalized amino acids are frequently studied for their biological activity, specific assays identifying and detailing the interactions of the parent compound, this compound, with a broad range of enzymes are not presently documented.

Receptor Binding and Ligand-Target Recognition Analysis

Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure the real-time binding interactions between a ligand (one molecule) and an analyte (its binding partner). The method involves immobilizing one molecule onto a sensor chip surface and flowing a solution containing the other molecule over this surface. The binding event causes a change in the refractive index at the surface, which is detected and recorded in a sensorgram.

This technique provides valuable quantitative data on:

Binding Affinity (K_D): The equilibrium dissociation constant, which indicates the strength of the interaction.

Kinetic Rate Constants: The association rate (k_a or k_on) and dissociation rate (k_d or k_off), which describe the speed at which the complex forms and breaks apart.

Although specific SPR studies detailing the binding kinetics of this compound are not currently published, this methodology represents a crucial tool for its pharmacological characterization. Should a protein target be identified, SPR would be an essential step to quantify the affinity and kinetics of the interaction, providing fundamental data on the compound's mechanism of action.

Computational Molecular Docking Simulations for Interaction Prediction

Computational molecular docking is a simulation technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method models the interaction at the atomic level, calculating a binding score or energy that estimates the strength of the association. It is a cornerstone of computer-aided drug design, allowing researchers to visualize potential binding modes, identify key interacting amino acid residues, and screen virtual libraries of compounds against a specific target.

For this compound, molecular docking simulations would be a valuable initial step to explore its potential to bind with various biological targets. By generating a 3D model of the compound, researchers could computationally screen it against the crystal structures of known enzymes or receptors to hypothesize potential interactions. This predictive analysis can guide further experimental work, such as in vitro binding assays and functional studies. However, specific molecular docking studies for this compound itself are not detailed in the reviewed literature.

Integration in Genetic Code Expansion Technologies and Noncanonical Amino Acid Research for Protein Engineering

Genetic code expansion allows for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins, moving beyond the standard 20 amino acids encoded by the universal genetic code. mdpi.com This technology is at the forefront of synthetic biology and protein engineering, enabling the introduction of novel chemical functionalities, spectroscopic probes, and post-translational modifications into proteins. mdpi.com

This compound is, by definition, a non-canonical amino acid as it is not one of the 20 proteinogenic amino acids. Its unique structure, featuring a benzyl group attached to the alpha-amino nitrogen, makes it a candidate for use in such technologies. The incorporation of ncAAs like this could be used to create peptidomimetics with enhanced structural stability or to engineer proteins with novel binding or catalytic functions. While the potential exists, specific published research detailing the successful integration of this compound into proteins using genetic code expansion technologies is not available.

Preclinical Efficacy Studies of this compound Derivatives in Disease Models (e.g., Antiseizure Activity)

While preclinical studies on the parent compound are limited, significant research has been conducted on amide derivatives of this compound for their anticonvulsant properties. Specifically, N-benzyl-2-acetamidopropionamide derivatives, which are structurally derived from the title compound, have shown potent antiseizure activity in established animal models. nih.gov These studies are often based on the structural modification of functionalized amino acids to identify novel therapeutic agents. biosynth.comsemanticscholar.org

In preclinical screening, these derivatives were evaluated in the maximal electroshock (MES) seizure test, a standard model for identifying compounds that can prevent the spread of seizures. Several derivatives demonstrated high potency, with activity comparable to or exceeding that of the established antiepileptic drug phenytoin. nih.gov The (R)-stereoisomer was found to be crucial for the pharmacological activity. nih.govnih.gov For instance, the (R)-isomer of N-benzyl-2-acetamido-3-methoxypropionamide was significantly more potent than its (S)-isomer. nih.gov

The table below summarizes the anticonvulsant activity of key derivatives in the MES test.

| Compound | Derivative Structure | Animal Model | ED₅₀ (mg/kg) | Reference |

|---|---|---|---|---|

| (R)-N-benzyl-2-acetamido-3-methoxypropionamide | (R)-isomer with 3-methoxy group | Mouse (i.p.) | 4.5 | nih.gov |

| N-benzyl-2-acetamido-3-methoxypropionamide | Racemic mixture with 3-methoxy group | Mouse (i.p.) | 8.3 | nih.gov |

| N-benzyl-2-acetamido-3-ethoxypropionamide | Racemic mixture with 3-ethoxy group | Mouse (i.p.) | 17.3 | nih.gov |

| Phenytoin (Reference Drug) | - | Mouse (i.p.) | 6.5 | nih.gov |

These findings highlight that derivatives of this compound are a promising scaffold for the development of new anticonvulsant agents with significant efficacy in preclinical models. nih.govnih.gov

Medicinal Chemistry and Rational Drug Design Perspectives for 2s 2 Benzylamino Propanoic Acid

Strategies for Lead Compound Identification and Optimization

The identification of a lead compound is a critical first step in the drug discovery pipeline, and a molecule like (2S)-2-(benzylamino)propanoic acid could emerge from several discovery strategies. mdpi.com A primary approach is high-throughput screening (HTS), where large libraries of compounds are tested for their ability to interact with a specific biological target. Given its structural resemblance to endogenous amino acids, this compound and its derivatives could be included in libraries designed to target enzymes that process amino acids or transporters like the L-type amino acid transporters (LAT1/2), which are often overexpressed in cancer cells. mdpi.com

Another key strategy is fragment-based drug discovery (FBDD). Here, smaller, low-affinity fragments that bind to the target are identified and then grown or linked together to create a higher-affinity lead. The benzyl (B1604629) or alanine (B10760859) moieties of the title compound could be identified as such fragments that bind to adjacent pockets of a target protein.

Once identified as a "hit" or a lead compound, the process of lead optimization begins. This iterative process aims to enhance the desirable properties of the lead molecule, such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable characteristics like toxicity. researchgate.net For this compound, optimization strategies would likely focus on modifications at several key positions:

The Phenyl Ring: Introduction of various substituents on the phenyl ring can modulate lipophilicity, electronic properties, and steric interactions with the target, potentially improving binding affinity and selectivity.

The Amine Linker: The secondary amine provides a hydrogen bond donor and can be crucial for target interaction. N-methylation or replacement with other functionalities could alter its binding mode and metabolic stability.

The Alanine Side Chain: The methyl group of the alanine portion can be replaced with other alkyl or functionalized groups to probe the size and nature of the corresponding binding pocket.

The Carboxylic Acid: This group is often essential for interacting with key residues in a binding site or for conferring water solubility. Esterification to create prodrugs is a common optimization strategy to improve membrane permeability.

Computational modeling and quantitative structure-activity relationship (QSAR) studies are invaluable tools in guiding the lead optimization process by predicting how these chemical modifications will impact biological activity. oncodesign-services.com

Systematic Structure-Activity Relationship (SAR) Investigations

Systematic Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. azolifesciences.com For this compound, a systematic investigation would involve synthesizing and testing a series of analogs where specific parts of the molecule are methodically altered.

While specific, comprehensive SAR data for this compound is not extensively published in publicly available literature, we can infer a hypothetical SAR based on studies of related alaninamide derivatives and other N-benzyl compounds. nih.govsigmaaldrich.com

| Modification Site | Structural Change | Expected Impact on Activity | Rationale |

| Phenyl Ring | Introduction of electron-withdrawing groups (e.g., -Cl, -CF3) | Potentially increased potency | Can enhance interactions with electron-rich pockets or alter pKa. |

| Introduction of electron-donating groups (e.g., -OCH3, -CH3) | Variable | May improve binding through hydrophobic interactions or alter electronic complementarity. | |

| Positional Isomerism (ortho, meta, para substitution) | Potentially significant changes in activity and selectivity | The position of the substituent will dictate the orientation of the molecule in the binding pocket. | |

| Amine Linker | N-methylation to form N-benzyl-N-methyl-L-alanine | May decrease or increase activity | Removal of the hydrogen bond donor capability could be detrimental, but increased lipophilicity and metabolic stability might be beneficial. |

| Alanine Moiety | Replacement of the methyl group with larger alkyl groups (e.g., ethyl, isopropyl) | Likely to decrease activity | The binding pocket may be sterically constrained. |

| Replacement of the methyl group with a hydroxymethyl group (serine analog) | Potentially increased affinity and selectivity | The hydroxyl group can form additional hydrogen bonds with the target. | |

| Carboxylic Acid | Esterification (e.g., methyl or ethyl ester) | Decreased in vitro activity, but potential for in vivo activity as a prodrug | Masking the charged carboxylate improves cell permeability. The ester must be cleaved by intracellular esterases to release the active drug. |

| Amidation (e.g., formation of an amide with another amino acid) | Variable | Can be used to create dipeptidomimetics that may target peptide transporters or have altered target-binding properties. |

These hypothetical SARs provide a framework for the rational design of more effective analogs. For example, if para-substitution on the phenyl ring with a halogen leads to increased activity, a library of analogs with different halogens at that position could be synthesized to fine-tune the interaction.

Design and Synthesis of Analogs for Enhanced Potency, Selectivity, and Pharmacokinetic Profiles

Building upon the insights from SAR studies, the next step is the rational design and synthesis of analogs with improved therapeutic potential. The goals are typically to enhance potency (the concentration of the drug required to produce a given effect), selectivity (the drug's ability to bind to the intended target over other targets), and the pharmacokinetic profile (how the drug is absorbed, distributed, metabolized, and excreted).

Design Strategies:

Bioisosteric Replacement: This involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving a specific property without losing the desired biological activity. For example, a carboxylic acid could be replaced with a tetrazole, which is a common bioisostere.

Conformational Constraint: Introducing cyclic structures or rigid linkers can lock the molecule into its bioactive conformation, which can lead to increased potency and selectivity. For example, the benzyl and alanine moieties could be incorporated into a tetrahydroisoquinoline scaffold.

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known, computational docking studies can be used to design analogs that fit optimally into the binding site and make favorable interactions with key residues.

Synthetic Approaches:

The synthesis of analogs of this compound typically starts from L-alanine. A common method is reductive amination , where L-alanine is reacted with benzaldehyde (B42025) in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

To create analogs with substituted phenyl rings, the corresponding substituted benzaldehyde would be used in the reductive amination reaction. The synthesis of ester or amide derivatives is straightforwardly achieved by standard esterification or amide coupling reactions from the carboxylic acid of N-benzyl-L-alanine. For instance, N-benzyl-L-alanine methyl ester can be synthesized by reacting the parent compound with methanol (B129727) in the presence of an acid catalyst. chemimpex.com

Pharmaceutical Development Considerations for Derivatives and Prodrugs

The translation of a promising compound from a laboratory curiosity to a clinical candidate involves rigorous pharmaceutical development. This phase addresses challenges related to the drug's formulation, stability, and delivery to its site of action. For derivatives of this compound, a key consideration is its inherent amino acid character.

Prodrug Strategies:

Amino acid-based drugs often exhibit poor oral bioavailability due to their polarity and rapid metabolism. mdpi.com A prodrug is an inactive or less active derivative of a drug that is converted into the active form in the body. nih.gov For this compound, the most common prodrug approach involves modification of the carboxylic acid group.

Ester Prodrugs: Converting the carboxylic acid to an ester masks its polarity, increasing lipophilicity and enhancing its ability to cross cell membranes via passive diffusion. nih.gov Once inside the cell, ubiquitous esterase enzymes cleave the ester, releasing the active carboxylic acid. The choice of the ester group (e.g., methyl, ethyl, or more complex moieties) can be tailored to control the rate of hydrolysis and the pharmacokinetic profile.

Amide Prodrugs and Targeting Transporters: Creating amide derivatives, for instance by coupling with another amino acid, can generate dipeptidomimetic prodrugs. These can be designed to hijack specific transporters, such as the peptide transporter 1 (PEPT1) in the intestine, to improve oral absorption. mdpi.com Similarly, the amino acid structure itself can be a handle to target amino acid transporters like LAT1, which are often upregulated in tumors, offering a strategy for targeted drug delivery. nih.gov

Formulation and Stability:

The solid-state properties of the drug, such as its crystal form (polymorphism), are crucial for its stability and dissolution rate. Different salt forms of this compound or its derivatives might be explored to optimize these properties. For instance, the hydrochloride salt of the methyl ester of N-benzyl-L-alanine is commercially available and noted for its stability and solubility. chemimpex.com

The chemical stability of the compound under various pH and temperature conditions must be thoroughly evaluated to ensure that it can be formulated into a stable dosage form with an acceptable shelf-life.

Theoretical and Computational Studies of 2s 2 Benzylamino Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of (2S)-2-(benzylamino)propanoic acid. These methods model the electron distribution within the molecule, which governs its geometry, stability, and chemical reactivity.

Detailed Research Findings:

By solving approximations of the Schrödinger equation, quantum chemical calculations can determine various electronic properties. For a molecule like this compound, these calculations can predict optimal 3D geometry, bond lengths, and bond angles. For instance, DFT calculations on related N-benzoyl-DL-alanine have been used to model the electron distribution at the amide and carboxyl groups, which helps in predicting nucleophilic and electrophilic sites for chemical reactions. The benzyl (B1604629) group, with its aromatic π-system, and the carboxylic acid and secondary amine groups are key regions of interest.

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For N-benzylaniline, a structurally related compound, HOMO-LUMO analysis has been used to understand charge transfer within the molecule. researchgate.net

Electrostatic potential (ESP) maps can also be generated, visualizing the charge distribution on the molecular surface. These maps identify electron-rich (negative potential) and electron-poor (positive potential) regions, which are critical for understanding non-covalent interactions, such as hydrogen bonding and interactions with biological receptors.

Illustrative Data Table: Calculated Electronic Properties

Below is an interactive table illustrating typical electronic properties that can be obtained for this compound using DFT calculations, based on findings for analogous molecules.

| Calculated Property | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability (nucleophilicity). |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability (electrophilicity). |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule. |

| Mulliken Atomic Charges | Cα: +0.15, N: -0.45, O(C=O): -0.60 | Predicts partial charges on individual atoms, indicating reactive sites. |

Molecular Dynamics Simulations for Conformational Space Exploration and Flexibility Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational space and analyzing its flexibility.

Detailed Research Findings:

MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that describes how the positions and velocities of particles vary with time. This allows for the exploration of different conformations the molecule can adopt in various environments, such as in a vacuum or in a solvent. The rotation around single bonds, like the Cα-N bond and the N-CH₂ bond, allows the benzyl and propanoic acid moieties to adopt numerous spatial arrangements. The results of these simulations can be visualized as a conformational energy landscape, which maps the potential energy of the molecule as a function of its geometry. frontiersin.org Studies on the intrinsic energy landscapes of amino acid side chains show how different backbone conformations influence side-chain rotational preferences. nih.gov

For N-methylated alanine (B10760859) derivatives, theoretical studies have shown that such modifications can reduce the number of stable backbone conformers. researchgate.net Similarly, the bulky benzyl group in this compound is expected to influence its conformational preferences significantly. Analysis of the simulation trajectories can reveal the most populated (lowest energy) conformations and the flexibility of different parts of the molecule, which is crucial for understanding how it might adapt its shape to fit into a protein's binding site.

Illustrative Data Table: Conformational Analysis

This table presents hypothetical results from an MD simulation aimed at identifying the major conformers of this compound based on key dihedral angles.

| Conformer | Dihedral Angle 1 (O=C-Cα-N) | Dihedral Angle 2 (Cα-N-CH₂-Ph) | Relative Population (%) |

| 1 (Extended) | 175° | 180° | 45% |

| 2 (Folded) | -60° | 70° | 30% |

| 3 (Semi-Folded) | 160° | -85° | 15% |

| Other | Various | Various | 10% |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are used to predict the activity of new, unsynthesized compounds and to understand which molecular features are important for activity.

Detailed Research Findings:

To build a QSAR model, a set of molecules with known biological activities (the training set) is required. nih.gov For each molecule, a variety of molecular descriptors are calculated. These can include 2D descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors) and 3D descriptors (e.g., molecular shape, electrostatic fields). Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to create a mathematical equation that correlates the descriptors with the activity. nih.govnih.gov

While specific QSAR studies on this compound are not widely published, research on related classes of compounds, such as N-aryl amino acids and β-phenylalanine derivatives, demonstrates the utility of this approach. nih.govnih.gov For example, a 3D-QSAR study on β-phenylalanine derivatives as dipeptidyl peptidase IV (DPP-IV) inhibitors successfully identified the structural requirements for potent inhibition. nih.gov Such studies can generate contour maps that show where bulky, electronegative, or hydrophobic groups increase or decrease activity, guiding the design of more potent analogs. nih.gov If a series of this compound derivatives with varying substituents on the benzyl ring were synthesized and tested, a QSAR model could be developed to predict their activity against a specific biological target.

Illustrative Data Table: QSAR Model for a Hypothetical Activity

This table illustrates a hypothetical QSAR equation and the contribution of different molecular descriptors for predicting the inhibitory activity (pIC₅₀) of a series of this compound analogs.

| Descriptor | Coefficient | Interpretation |

| (Constant) | 4.50 | Baseline activity |

| LogP (Lipophilicity) | +0.25 | Increased lipophilicity is favorable for activity. |

| Molecular Surface Area | -0.01 | Increased size is slightly unfavorable. |

| Number of H-Bond Acceptors | +0.60 | More hydrogen bond acceptors enhance activity. |

| Electrostatic Charge (para-position) | -1.50 | Negative charge at the para-position of the benzyl ring is detrimental. |

Model Equation: pIC₅₀ = 4.50 + 0.25(LogP) - 0.01(Surface Area) + 0.60(H-Bond Acceptors) - 1.50(Charge at para-position)

Advanced Molecular Docking Studies for Protein-Ligand Interaction Prediction and Mechanism Hypothesis Generation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a powerful tool for predicting protein-ligand interactions and generating hypotheses about the mechanism of action of a compound.

Detailed Research Findings:

The docking process involves two main steps: sampling the conformational space of the ligand within the protein's active site and then scoring these conformations to estimate the binding affinity. Docking studies on derivatives of 2-(3-benzoylphenyl) propanoic acid have been performed to understand their binding to enzymes like cyclooxygenases (COXs) and matrix metalloproteinases (MMPs). bio-hpc.eudntb.gov.ua These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

For this compound, molecular docking could be used to screen potential protein targets or to understand its binding mode within a known receptor. The chiral center at Cα, the flexible benzylamino group, and the carboxylate are all expected to play critical roles in binding. The benzyl group can engage in hydrophobic or π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein's active site. The carboxylate group can form strong hydrogen bonds or salt bridges with positively charged residues like lysine (B10760008) or arginine, or chelate metal ions. The secondary amine can act as both a hydrogen bond donor and acceptor. Docking studies on lamellarin analogues with HIV-1 integrase, for instance, highlighted the importance of hydrogen bonding and π-π stacking for activity. nih.gov

Illustrative Data Table: Docking Results into a Hypothetical Kinase Active Site

This table provides a hypothetical summary of a docking study of this compound into the active site of a protein kinase.

| Property | Result |

| Protein Target | Hypothetical Kinase (PDB: XXXX) |

| Binding Energy (Score) | -8.2 kcal/mol |

| Key Hydrogen Bonds | Carboxylate with Lysine-72; Amine NH with Aspartate-165 |

| Key Hydrophobic/van der Waals Interactions | Benzyl ring with Leucine-25, Valine-33, Alanine-52 |

| Key π-π Stacking Interactions | Benzyl ring with Phenylalanine-168 |

| Predicted Mechanism | Competitive inhibition by occupying the ATP-binding site. |

Materials Science and Biotechnological Applications of 2s 2 Benzylamino Propanoic Acid

Application as a Versatile Scaffold in Specialized Solid-Phase Peptide Synthesis

(2S)-2-(benzylamino)propanoic acid and its derivatives are recognized for their utility in solid-phase peptide synthesis (SPPS), a cornerstone technique for the artificial production of peptides. chemimpex.commedchemexpress.commasterorganicchemistry.com In SPPS, amino acids are sequentially coupled to a growing peptide chain that is anchored to an insoluble resin support. masterorganicchemistry.comrsc.org The use of N-substituted amino acids like N-benzyl-L-alanine can introduce conformational constraints and specific functionalities into peptides, leading to the creation of peptidomimetics with enhanced stability and biological activity. nih.gov

The benzyl (B1604629) group on the nitrogen atom of the alanine (B10760859) backbone provides steric bulk and hydrophobicity, which can influence the secondary structure of the resulting peptide. This makes it a valuable scaffold for designing peptides with specific folding patterns or for creating libraries of peptidomimetics for drug discovery. nih.gov The Fmoc-protected version of N-benzyl-L-alanine, Fmoc-N(Bn)-L-Ala-OH, is a commercially available derivative that is well-suited for standard Fmoc/tBu SPPS protocols. medchemexpress.com This allows for its incorporation into peptide sequences using automated synthesizers, facilitating the development of novel peptide-based therapeutics. chemimpex.commedchemexpress.com The ability to introduce such modifications is crucial for overcoming some of the limitations of natural peptides, such as their susceptibility to enzymatic degradation.

Research into Organic Nonlinear Optical (NLO) Properties for Advanced Materials Development

The field of nonlinear optics is focused on the interaction of high-intensity light with materials to produce new optical frequencies. Organic materials, particularly those with chiral centers and charge-transfer characteristics, are of significant interest for NLO applications such as second-harmonic generation (SHG), which is crucial for laser technology. researchgate.net Amino acids and their derivatives are promising candidates for NLO materials because their chirality often leads to non-centrosymmetric crystal packing, a prerequisite for observing second-order NLO effects like SHG. researchgate.netresearchgate.netrsc.orgrasayanjournal.co.inaps.org

This compound is reported to exhibit nonlinear optical properties, with a noted effective wavelength range of 400-500 nm. biosynth.comcymitquimica.com While detailed studies on the pure compound are not extensively published in peer-reviewed literature, research on related compounds highlights the potential of this molecular structure. For instance, a study on a zero-dimensional zinc thiocyanate (B1210189) complex incorporating a chiral amino acid ligand with the formula L-C₉H₁₁NO₂ (a derivative of our subject compound) demonstrated phase-matching second-harmonic generation. nih.gov This hybrid organic-inorganic solid, Zn(SCN)₂(L-C₉H₁₁NO₂)₂, crystallizes in a non-centrosymmetric space group (P2₁) and exhibits an SHG response that is 1.4 times that of the standard NLO material, potassium dihydrogen phosphate (B84403) (KDP). nih.gov

NLO Properties of a Zn(SCN)₂(L-C₉H₁₁NO₂)₂ Complex

| Property | Finding | Reference |

| Crystal System | Monomeric complex | nih.gov |

| Space Group | P2₁ (non-centrosymmetric) | nih.gov |

| SHG Response | 1.4 x KH₂PO₄ (KDP) | nih.gov |

This finding underscores the potential of this compound and its derivatives as components in the design of new, efficient NLO materials. The combination of the chiral amino acid scaffold with polarizable groups can lead to favorable molecular arrangements for strong SHG responses.

Utilization as a Chirality Source in Asymmetric Catalysis Research

Asymmetric catalysis, the synthesis of chiral compounds using a small amount of a chiral catalyst, is a powerful tool in modern chemistry, particularly for the production of pharmaceuticals. nih.govmdpi.com Chiral amino acids and their derivatives are widely employed as catalysts or as ligands for metal-based catalysts due to their natural chirality, relative abundance, and the ease with which they can be modified. mdpi.comnih.gov The inherent chirality of this compound makes it a valuable candidate for research in this area.

Derivatives of this compound, such as benzyl-N-methyl-L-alanine, have been explored as chiral auxiliaries in asymmetric synthesis. chemimpex.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. After the desired stereoselective transformation, the auxiliary can be removed. The use of such derivatives allows for the creation of compounds with specific, predetermined three-dimensional arrangements of atoms, which is often critical for their biological function. chemimpex.com

While specific examples of this compound itself acting as a primary catalyst are not widely documented, its structural motifs are present in more complex chiral ligands and organocatalysts. acs.orgresearchgate.net The principle of using chiral amino acid-derived structures is to create a well-defined chiral environment around a reactive center, thereby directing the approach of reactants to favor the formation of one enantiomer over the other. nih.gov The research into chiral amino acid derivatives for RNA acylation with high diastereoselectivity further illustrates the power of these scaffolds in controlling stereochemistry. nih.gov The continued exploration of this compound and its derivatives in asymmetric catalysis holds promise for the development of new and efficient stereoselective transformations.

Q & A

Q. What are the common synthetic routes for (2S)-2-(benzylamino)propanoic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically begins with chiral amino acids (e.g., L-alanine) as starting materials. A benzylamine group is introduced via nucleophilic substitution or reductive amination. For example, benzyl bromide can react with a protected amino acid intermediate under basic conditions (e.g., NaHCO₃) . Optimization includes adjusting solvent polarity (e.g., DMF for high solubility), temperature (40–60°C to balance reaction rate and side reactions), and stoichiometric ratios (1.2–1.5 equivalents of benzylating agent). Post-reaction purification via recrystallization or flash chromatography improves yield .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :